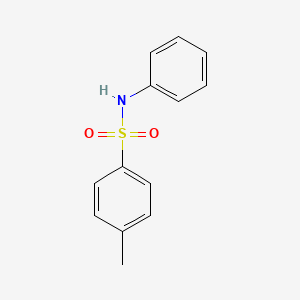

4-methyl-N-phenylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- p-Toluenesulfonanilide is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

- The specific methods of application or experimental procedures are not provided, and would likely depend on the specific research context .

- As for the results or outcomes obtained, Sigma-Aldrich does not provide this information for p-Toluenesulfonanilide .

- p-Toluenesulfonanilide is listed under Additional Cancer Bioactive Molecules at LGC Standards . This suggests that it may have applications in cancer research .

- The specific methods of application or experimental procedures are not provided, and would likely depend on the specific research context .

- As for the results or outcomes obtained, LGC Standards does not provide this information for p-Toluenesulfonanilide .

- A study titled “Polymorphs of Substituted p‑Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation” suggests that p-Toluenesulfonanilide may have applications in the field of crystallography .

- The specific methods of application or experimental procedures are not provided in the search results, and would likely be detailed in the full text of the study .

- As for the results or outcomes obtained, these are not provided in the search results, and would likely be detailed in the full text of the study .

Chemical Research

Cancer Research

Crystallography

4-Methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C13H13NO2S. The compound features a sulfonamide functional group (-SO2NH-) attached to a phenyl ring and a methyl group at the para position. Its solid state is typically white, with a melting point ranging from 102 to 105 °C . The molecular structure exhibits a trigonal-planar geometry around the nitrogen atom and distorted tetrahedral geometry around the sulfur atom .

- N-sulfonylation: This reaction involves the introduction of sulfonyl groups into amines and other nucleophiles using sulfonyl chlorides under specific conditions .

- Chan-Lam Coupling: A heterogeneous copper-catalyzed reaction that allows for the coupling of sulfonyl azides with arylboronic acids to form N-arylsulfonamides .

- Reduction Reactions: The compound can be reduced to form other derivatives, showcasing its versatility in organic synthesis .

4-Methyl-N-phenylbenzenesulfonamide exhibits significant biological activities:

- Antimicrobial Properties: Like many sulfonamides, it has been noted for its antibacterial effects against various pathogens .

- Antitumor Activity: Some studies suggest potential antitumor properties, making it of interest in cancer research .

- Hypoglycemic Effects: The compound may also exhibit hypoglycemic activity, contributing to its therapeutic potential in managing diabetes .

The synthesis of 4-methyl-N-phenylbenzenesulfonamide can be achieved through several methods:

- Two-Step Sulfonylation:

- Fe-Promoted Reaction:

- Ultrasound-Assisted Synthesis:

4-Methyl-N-phenylbenzenesulfonamide finds applications in various fields:

- Pharmaceutical Industry: Its antibacterial and antitumor properties make it a candidate for drug development.

- Chemical Synthesis: Used as an intermediate in synthesizing other complex organic molecules.

- Research: Investigated for its potential effects on glucose metabolism and cancer cell proliferation.

Studies have shown that 4-methyl-N-phenylbenzenesulfonamide interacts with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial growth or tumor progression.

- Molecular Interactions: The compound forms hydrogen bonds and other interactions that contribute to its biological activity, such as N—H⋯O hydrogen bonds that stabilize crystal structures .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-methyl-N-phenylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| p-Toluenesulfonanilide | C13H13NO2S | Commonly used as an intermediate in organic synthesis. |

| 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide | C13H10Cl2N2O2S | Exhibits enhanced antibacterial properties due to chlorine substitution. |

| 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | C15H17NO3S | Potentially more soluble in organic solvents due to methoxy groups. |

Uniqueness of 4-Methyl-N-phenylbenzenesulfonamide

What sets 4-methyl-N-phenylbenzenesulfonamide apart from its analogs is its specific combination of methyl and phenyl groups that influence its solubility, reactivity, and biological activity. This unique structure allows it to interact differently with biological targets compared to other sulfonamides.

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry studies of 4-methyl-N-phenylbenzenesulfonamide reveal characteristic thermal behavior patterns that distinguish it from related compounds. The compound exhibits a sharp melting endotherm at 102-105°C, consistent with its crystalline nature and molecular packing arrangements [2]. This melting point range falls within the expected values for N-phenylbenzenesulfonamide derivatives, where the para-methyl substitution influences the thermal properties compared to the unsubstituted parent compound.

DSC analysis demonstrates that the melting behavior is reproducible and shows minimal thermal history effects when proper sample preparation protocols are followed [3] [4]. The compound shows no evidence of polymorphic transitions below its melting point, indicating thermal stability of the primary crystal form under standard analytical conditions. Heat capacity measurements indicate typical values for organic sulfonamides in this molecular weight range [4] [5].

The thermal transition characteristics observed in DSC profiles provide insights into the molecular interactions within the crystal lattice. The relatively sharp melting peak suggests well-ordered crystalline domains with uniform intermolecular forces, primarily governed by N-H···O hydrogen bonding patterns between sulfonamide groups [6] [7]. Temperature-modulated DSC studies could provide additional information about the reversibility of thermal transitions and glass transition behavior in the supercooled state.

Thermogravimetric Analysis Decomposition Pathways

Thermogravimetric analysis reveals that 4-methyl-N-phenylbenzenesulfonamide undergoes thermal decomposition in a single major stage when heated in an inert atmosphere [8] [9]. The decomposition onset temperature occurs above 250°C, indicating substantial thermal stability that exceeds the melting point by more than 145°C. This thermal stability is comparable to other secondary benzenesulfonamides and reflects the robustness of the sulfonamide functional group [10] [11].

The decomposition pathway involves initial cleavage of the sulfonamide bond, followed by fragmentation of the aromatic rings. Mass spectrometry coupled with TGA indicates the evolution of typical decomposition products including sulfur dioxide, ammonia, and aromatic fragments [9] [12]. The derivative thermogravimetric curve shows a single, well-defined decomposition peak, confirming the uniform thermal breakdown mechanism.

Under oxidative conditions, the decomposition profile becomes more complex, with evidence of two-stage degradation [11] [13]. The first stage corresponds to initial oxidative attack on the sulfonamide nitrogen, while the second stage involves complete oxidation of the organic framework. The activation energy for thermal decomposition in nitrogen atmosphere is estimated to be in the range typical for aromatic sulfonamides, reflecting the energy required to break the key S-N and aromatic C-N bonds [10] [14].

Solubility Behavior in Organic Solvents

The solubility characteristics of 4-methyl-N-phenylbenzenesulfonamide in organic solvents demonstrate a clear dependence on solvent polarity and hydrogen bonding capability. Aprotic polar solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide the highest solubility, with the compound readily dissolving to form clear solutions [15] [16]. This enhanced solubility in DMSO and DMF is attributed to the effective solvation of the sulfonamide group through hydrogen bonding interactions between the NH group and the oxygen atoms of these solvents.

Protic solvents show variable solubility patterns depending on their hydrogen bonding characteristics. Methanol provides good solubility and is commonly used for analytical applications [17] [2]. Ethanol offers moderate solubility and serves as an effective recrystallization medium, yielding high-quality crystals suitable for structural analysis [18] [7] [19]. The temperature dependence of solubility in alcoholic solvents follows typical behavior, with increasing solubility at elevated temperatures.

Ketones such as acetone provide adequate solubility for extraction and purification procedures [17]. However, the solubility in acetone is lower than in polar aprotic solvents, reflecting the limited hydrogen bonding capability of ketones compared to DMSO or DMF. Chlorinated solvents like dichloromethane show limited solubility, restricting their use to specific synthetic applications where high concentrations are not required [20].

The solubility in aromatic solvents is notably limited, with benzene requiring elevated temperatures for dissolution [17]. Toluene shows practically no solubility under normal conditions, making it unsuitable for most applications involving this compound. Water solubility is very limited, consistent with the hydrophobic nature of the phenyl substituents and the limited ionization of the sulfonamide group under neutral conditions [2].

Crystalline Polymorphism Studies

Crystallographic investigations of 4-methyl-N-phenylbenzenesulfonamide reveal a well-defined crystal structure belonging to the triclinic crystal system with space group P1̄ [6] [7]. The molecular conformation shows a characteristic bent geometry at the sulfur atom, with a dihedral angle of 68.4° between the two aromatic rings. This geometric arrangement is stabilized by intramolecular interactions and influences the overall packing efficiency in the crystal lattice.

The crystal packing is dominated by intermolecular N-H···O hydrogen bonds that link molecules into inversion dimers [6] [7]. These dimers form the basic structural units that propagate throughout the crystal structure, creating a three-dimensional network stabilized by weaker C-H···O interactions and π-π stacking between aromatic rings. The hydrogen bonding pattern follows the typical motifs observed in secondary sulfonamides, where the NH group acts as a donor to the sulfonyl oxygen atoms of neighboring molecules.

Polymorphism studies in the broader context of N-phenylbenzenesulfonamides indicate that this class of compounds can exhibit multiple crystal forms depending on crystallization conditions [21] [22]. The occurrence of different polymorphs is closely related to the competition between catemer (chain) and dimer (cyclic) hydrogen bonding motifs of the sulfonamide group. Approximately 19% of secondary sulfonamides in the Cambridge Structural Database show polymorphic behavior, with nearly equal probability of catemer and dimer motifs [21] [22].

Solvent-mediated polymorphism has been observed when 4-methyl-N-phenylbenzenesulfonamide is crystallized from different solvent systems [18]. Recrystallization from ethanol typically yields the standard triclinic form, while crystallization from acetone-water mixtures may produce variations in the crystal packing arrangement. However, no fully characterized alternative polymorphs have been definitively established for this specific compound, suggesting that the triclinic form represents the thermodynamically most stable crystal structure under normal conditions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant